MitoDPP-2
Description
Properties
Molecular Formula |
C59H62ClN4O8PS |
|---|---|
Molecular Weight |
1053.6488 |
IUPAC Name |
(3-(4-(3'-((Methyl((R)-1-(methylamino)-3-(octanoylthio)-1-oxopropan-2-yl)carbamoyl)oxy)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)-3-oxopropyl)triphenylphosphonium chloride |
InChI |
InChI=1S/C59H61N4O8PS.ClH/c1-4-5-6-7-17-28-55(65)73-41-51(56(66)60-2)61(3)58(68)69-43-30-32-50-53(40-43)70-52-39-42(29-31-49(52)59(50)48-27-19-18-26-47(48)57(67)71-59)62-34-36-63(37-35-62)54(64)33-38-72(44-20-11-8-12-21-44,45-22-13-9-14-23-45)46-24-15-10-16-25-46;/h8-16,18-27,29-32,39-40,51H,4-7,17,28,33-38,41H2,1-3H3;1H/t51-,59?;/m0./s1 |
InChI Key |
FIENIYRFTGKZCL-PZXRBRNOSA-N |
SMILES |
O=C(N1CCN(C2=CC3=C(C4(C5=C(O3)C=C(OC(N(C)[C@@H](CSC(CCCCCCC)=O)C(NC)=O)=O)C=C5)OC(C6=C4C=CC=C6)=O)C=C2)CC1)CC[P+](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoDPP-2; MitoDPP 2; MitoDPP2 |
Origin of Product |
United States |
Ii. Design and Chemical Principles of Mitodpp 2
Structural Design Principles of MitoDPP-2
The structural design of this compound is a testament to rational probe development, combining a fluorophore, an enzyme-cleavable substrate, and a mitochondrial targeting moiety.
At the core of this compound's fluorescent signaling capability is the incorporation of a rhodol scaffold. Rhodol-based probes are known for their excellent photophysical properties, including high quantum yields and good photostability. The rhodol scaffold was chosen for its versatility, offering several synthetically tractable positions that allow for the attachment of additional functional groups necessary for the probe's activity and targeting researchgate.net. In its native, uncleaved state within the this compound construct, the rhodol fluorophore is held in a quenched, non-fluorescent form.
For specific recognition and interaction with acyl-protein thioesterases (APTs), this compound utilizes an S-octanoyl cysteine substrate. This acyl cysteine moiety acts as the recognition element for APTs, which are enzymes responsible for removing fatty acyl groups from cysteine residues on proteins researchgate.netdokumen.pub. The S-octanoyl group is a thioester linkage, which is the specific target for cleavage by these enzymes. The substrate is tethered to the profluorescent rhodol molecule via a biologically stable carbamate (B1207046) linker, which plays a crucial role in the subsequent "turn-on" mechanism researchgate.netdokumen.pub.
A critical feature of this compound is its selective localization to mitochondria. This is achieved through the integration of a triphenylphosphonium (TPP) moiety researchgate.netdokumen.pub. The TPP group is a lipophilic cation that is widely used to shuttle various cargo molecules into the mitochondrial matrix. Its accumulation within mitochondria is driven by the large negative electrochemical potential across the inner mitochondrial membrane researchgate.net. By appending the TPP group to the rhodol scaffold, this compound is efficiently delivered to the mitochondria, allowing for the measurement of APT activity specifically within this organelle researchgate.netdokumen.pub.
Comparative Analysis with Non-Targeted Depalmitoylation Probes
This compound belongs to a family of depalmitoylation probes (DPPs) but distinguishes itself through its specific mitochondrial targeting. This targeting provides unique advantages for subcellular resolution compared to earlier, non-targeted probes.
This compound was developed by expanding upon the strategy used for the original DPPs. The first-generation untargeted S-deacylase probe, DPP-2, primarily reports on general cytosolic APT activity. Another first-generation probe, DPP-3, exhibits a higher selectivity for APT1 over APT2. These earlier probes, including DPP-2 and DPP-3, typically utilize a surrogate C-8 lipid substrate to enhance cell uptake. DPP-5 represents a second-generation S-depalmitoylase probe, featuring an additional water-solubilizing group on its scaffold, which permits the use of a natural palmitate group for measuring depalmitoylation.
A key distinguishing feature of this compound is the incorporation of a triphenylphosphonium (TPP) group, which is absent in DPP-2, DPP-3, and DPP-5. This TPP moiety is crucial for shuttling this compound specifically to the mitochondria. While this compound is based on DPP-2, it demonstrates different cellular selectivity, indicating that cellular localization is a critical factor in APT target engagement. For instance, DPP-2 was found to be relatively insensitive to APT1 perturbation in live cells, whereas this compound showed sensitivity. Research findings illustrate these distinctions: knockdown of ACOT1, a cytosolic lipid regulatory protein, increases the signal from DPP-2, while knockdown of ACOT11 leads to an increase in the signal from this compound, highlighting their compartment-specific activities. Furthermore, the core fluorophore constructs of DPP-5 and this compound differ slightly from that of DPP-2, resulting in brighter fluorescent products upon APT activity.
The following table summarizes the distinguishing features of these probes:
| Probe Name | Targeting | Primary Activity | Substrate Type | Key Structural Feature | Fluorescence Product Brightness (relative to DPP-2) |
| DPP-2 | Cytosolic | General S-deacylation | C-8 lipid | Methylamide C-terminal modification | Baseline |
| DPP-3 | Cytosolic | APT1-selective S-deacylation | C-8 lipid | C-terminal lysine (B10760008) residue | Similar to DPP-2 |
| DPP-5 | Pan-cellular | Depalmitoylation | Natural palmitate | Water-solubilizing group | Brighter |
| This compound | Mitochondrial | Mitochondrial S-deacylation | Octanyl cysteine acyl | Triphenylphosphonium (TPP) group | Brighter |
The mitochondrial targeting of this compound offers substantial advantages for achieving subcellular resolution in the study of S-depalmitoylation. By specifically localizing to mitochondria, this compound allows for the precise measurement of APT activity within this organelle, providing insights that are not attainable with non-targeted probes.
Key advantages include:
Compartment-Specific Analysis: this compound enables the study of S-deacylation processes specifically within the mitochondria, revealing active and dynamic mitochondrial S-depalmitoylation. This specificity is crucial for understanding the unique roles of depalmitoylation in mitochondrial function and regulation.
Discovery of Mitochondrial APTs: The use of this compound has been instrumental in discovering that APTs, including APT1, are active in mitochondria, a finding that challenged previous assumptions about their primary cytosolic and Golgi localization. This highlights a previously unaccounted role for APTs in mitochondrial biology.
Reduced Background Noise: By concentrating the fluorescent signal within mitochondria, this compound minimizes background fluorescence from other cellular compartments, leading to clearer and more accurate measurements of mitochondrial APT activity.
Insights into Mitochondrial Lipid Homeostasis: this compound serves as a valuable tool to study the regulation of S-deacylation specifically within the mitochondria, contributing to a deeper understanding of how mitochondrial S-palmitoylation activity is regulated and its implications for mitochondrial lipid homeostasis.
Functional Studies: The ability to selectively perturb mitochondrial APT activities using probes like this compound provides a novel tool for conducting functional studies related to mitochondrial processes and their regulation. This has been demonstrated in studies where inhibition of cellular depalmitoylases blocked the mitochondrial signal from MitoDPPs, confirming that the S-deacylase signal is due to active enzymatic thioester cleavage within mitochondria.
Iii. Biochemical Characterization and Enzymatic Specificity of Mitodpp 2
In Vitro Reactivity and Kinetic Analysis with Purified Acyl-Protein Thioesterases
In controlled in vitro environments, MitoDPP-2 exhibits minimal intrinsic fluorescence when in buffer solution alone. researchgate.netnih.gov However, upon incubation with purified recombinant human Acyl-Protein Thioesterase 1 (APT1) or Acyl-Protein Thioesterase 2 (APT2), a pronounced increase in fluorescence emission is observed. For instance, the addition of 50 nM recombinant APT1 or APT2 to 1 µM this compound results in a dramatic fluorescence enhancement. researchgate.netnih.gov Kinetic analyses reveal that this compound undergoes a rapid fluorescent response in the presence of both APT1 and APT2, indicating its prompt interaction with these enzymes. researchgate.netnih.gov
Table 1: Comparative In Vitro Reactivity of this compound with Recombinant APT1 and APT2
| Enzyme | Observed Response with this compound (1 µM probe, 50 nM enzyme) | Relative Sensitivity |
| APT1 | Dramatic increase in fluorescence; rapid response. researchgate.netnih.gov | Slightly more pronounced. researchgate.netnih.gov |
| APT2 | Dramatic increase in fluorescence; rapid response. researchgate.netnih.gov | Roughly comparable to APT1. nih.gov |
Substrate Mimicry and Enzymatic Recognition
A critical component of this compound's design is its S-octanoyl cysteine acyl substrate. This specific acyl moiety was incorporated from earlier probe iterations due to its proven ability to maintain robust APT activity and enhance cellular uptake. researchgate.netinrae.frnih.gov The enzymatic recognition and subsequent cleavage of this thioester bond by APTs is the initiating step in the probe's activation. Following thioester hydrolysis, the released thiol group rapidly induces the cleavage of a carbamate (B1207046) linker, leading to the conformational change that renders the fluorophore fluorescent. inrae.fr
To ensure the physiological relevance of this compound's activity, its functionality has been rigorously validated in in vitro kinetic assays conducted under buffer conditions specifically formulated to replicate the mitochondrial environment. These studies confirmed that this compound maintains its intended function and does not undergo significant non-enzymatic hydrolysis under these conditions. researchgate.netnih.gov Further validation, including chemical inhibition experiments using pan-S-depalmitoylase inhibitors like PalmB in respiring mitochondria, has substantiated that the observed fluorescence signal directly correlates with enzymatic activity rather than non-specific chemical degradation in the mitochondrial milieu. nih.gov
Iv. Cellular Applications and Biological Discoveries Enabled by Mitodpp 2
Identification and Characterization of Mitochondrial Acyl-Protein Thioesterases
Discovery of APT1 as an Active Mitochondrial S-Deacylase
Genetic Perturbation Studies (RNAi, Overexpression) to Confirm APT1 Activity
Historically, acyl-protein thioesterase 1 (APT1) was predominantly characterized as a cytosolic enzyme neobioscience.comneobioscience.comresearchgate.net. However, the advent of MitoDPP-2 enabled a re-evaluation of its subcellular localization and activity, leading to the discovery of APT1's significant presence and functional role within mitochondria neobioscience.comwikipedia.orgneobioscience.comresearchgate.netnih.gov. In vitro kinetic analyses using this compound demonstrated its rapid responsiveness to both APT1 and APT2, with a slightly greater sensitivity towards APT1 wikipedia.orgwikipedia.org.
To conclusively validate APT1's mitochondrial S-deacylase activity, researchers employed genetic perturbation strategies. Overexpression of a mitochondrial-targeted APT1 construct, created by fusing APT1 with a COX8 mitochondrial targeting sequence (COX8-APT1), resulted in a substantial increase in the mitochondrial APT signal detected by this compound. Importantly, this manipulation did not affect the cytosolic APT signal, which was monitored using the non-targeted probe DPP-2, thereby confirming the specificity of mitochondrial targeting wikipedia.org. A catalytically inactive variant of the COX8-APT1 fusion served as a crucial negative control, exhibiting no such increase in signal, which underscored the enzymatic nature of the observed activity wikipedia.org. These findings collectively affirm that this compound accurately quantifies mitochondrial APT activity and highlight a previously unrecognized role for APT1 within this vital organelle wikipedia.org. Further corroboration for APT1's mitochondrial localization stems from immunostaining and subcellular fractionation experiments, which consistently showed its enrichment in purified mitochondrial fractions wikipedia.orgneobioscience.com.
Table 1: Impact of Genetic Perturbation on S-Deacylase Activity Measured by Fluorescent Probes
| Perturbation | Probe Used | Cellular Compartment | Observed Effect on Fluorescence Signal | Implication | Source |
| Overexpression of COX8-APT1 | This compound | Mitochondria | Substantial increase | Confirms mitochondrial APT activity of APT1 | wikipedia.org |
| Overexpression of COX8-APT1 | DPP-2 | Cytosol | No effect | Specificity of mitochondrial targeting | wikipedia.org |
| Overexpression of catalytically inactive COX8-APT1 | This compound | Mitochondria | No effect | Confirms enzymatic nature of activity | wikipedia.org |
Role of Other Putative Mitochondrial S-Deacylases (e.g., ABHD10)
While APT1 contributes significantly to mitochondrial S-deacylase activity, this compound's broad reactivity as a pan-activity S-deacylase probe has also indicated that APT1 alone does not account for the entirety of observed mitochondrial S-deacylase activity, suggesting the involvement of additional enzymes wikipedia.org. Among these, alpha/beta hydrolase domain-containing protein 10 (ABHD10) has emerged as a novel mitochondrial APT candidate nih.gov.
Table 2: Confirmation of ABHD10 as a Mitochondrial S-Deacylase
| Genetic Manipulation | Probe Used | Cellular Compartment | Observed Effect on this compound Signal | Implication | Source |
| Overexpression of wild-type ABHD10 | This compound | Mitochondria | Increased fluorescence | ABHD10 possesses mitochondrial S-deacylase activity | nih.gov |
| Overexpression of catalytically inactive ABHD10 (S152A) | This compound | Mitochondria | No increase | Enzymatic activity is dependent on catalytic site | nih.gov |
Investigation of Dynamic S-Depalmitoylation in Mitochondria
The development and strategic application of MitoDPPs have been instrumental in revealing the active and dynamic nature of S-depalmitoylation within the mitochondrial compartment hamptonresearch.cnwikipedia.orgresearchgate.net. This groundbreaking research has demonstrated that mitochondrial S-palmitoylation is not a static modification but rather a dynamically regulated process, with "eraser" enzymes actively responding to changes in mitochondrial lipid homeostasis wikipedia.orgresearchgate.net. This compound, with its precise targeting capabilities, has proven to be an indispensable tool for these intricate investigations, allowing for the selective measurement of APT activity within mitochondria neobioscience.comnih.govhamptonresearch.cn.
Response of Mitochondrial S-Deacylase Activity to Cellular Conditions
A significant discovery facilitated by this compound is the observation that cells actively modulate their mitochondrial deacylase activity in response to their prevailing metabolic state wikipedia.org. This dynamic regulation underscores a profound connection between cellular metabolism and the intricate processes of mitochondrial protein lipidation.
Influence of Metabolic Cues (e.g., Palmitate Treatment) on Activity
Metabolic cues, particularly the presence of specific fatty acids, exert a notable influence on mitochondrial S-deacylase activity. For instance, studies conducted on HEK293T cells, following a period of starvation and subsequent transient treatment with palmitate, revealed a significant increase in mitochondrial cysteine deacylase activity, as accurately quantified by this compound wikipedia.org. This finding suggests that palmitate stimulation may lead to an elevation in mitochondrial palmitoyl-CoA levels, which in turn could drive an increased rate of proteome lipidation. To counteract this heightened lipidation, the cellular machinery appears to activate S-deacylases within the mitochondria, thereby maintaining a crucial balance of protein S-palmitoylation wikipedia.org.
Table 3: Influence of Palmitate Treatment on Mitochondrial S-Deacylase Activity
| Cellular Condition | Probe Used | Cellular Compartment | Observed Effect on this compound Signal | Implication | Source |
| Starvation followed by Palmitate treatment | This compound | Mitochondria | Significant increase | Palmitate activates mitochondrial S-deacylase activity | wikipedia.org |
Regulation by Lipid Regulatory Proteins (e.g., ACOT1, ACOT11)
The regulation of mitochondrial S-deacylation is further influenced by lipid regulatory proteins, notably members of the acyl-CoA thioesterase (ACOT) family. These proteins play a vital role in modulating local lipid pools, thereby contributing to the tightly controlled spatial regulation of S-depalmitoylation nih.gov.
Research utilizing this compound has elucidated distinct regulatory roles for ACOT1 and ACOT11. Knockdown of ACOT11 resulted in a dramatic increase in the this compound signal, indicating a significant elevation in mitochondrial S-deacylase activity, without affecting the MitoTracker signal (a mitochondrial marker). Conversely, knockdown of ACOT1 primarily enhanced the signal from DPP-2 (a cytosolic probe), with no discernible effect on the this compound signal wikipedia.org. This differential response to the perturbation of ACOT1 and ACOT11 underscores the sophisticated mechanisms by which cells precisely tune their mitochondrial deacylase activity in response to specific metabolic states and lipid environments wikipedia.org.
Table 4: Differential Regulation of S-Deacylase Activity by ACOT1 and ACOT11 Knockdown
| Genetic Perturbation | Probe Used | Cellular Compartment | Observed Effect on Fluorescence Signal | Implication | Source |
| ACOT11 knockdown | This compound | Mitochondria | Dramatically increased | ACOT11 regulates mitochondrial S-deacylase activity | wikipedia.org |
| ACOT11 knockdown | DPP-2 | Cytosol | No effect | Specificity of ACOT11's role in mitochondria | wikipedia.org |
| ACOT1 knockdown | This compound | Mitochondria | No effect | ACOT1 primarily affects cytosolic activity | wikipedia.org |
| ACOT1 knockdown | DPP-2 | Cytosol | Increased | ACOT1 regulates cytosolic S-deacylase activity | wikipedia.org |
Elucidating Connections between Mitochondrial S-Depalmitoylation and Cellular Physiology
Impact on Mitochondrial Protein Function and Dynamics
S-palmitoylation is a reversible lipid post-translational modification (PTM) involving the attachment of a 16-carbon palmitate acid to specific cysteine residues on target proteins researchgate.netfrontiersin.org. This modification significantly modulates protein stability, interaction with effector proteins, subcellular localization, and membrane trafficking researchgate.net. The removal of palmitate, known as S-depalmitoylation, is mediated by acyl-protein thioesterases (APTs) nih.govresearchgate.net.
The development of this compound has been pivotal in revealing active S-depalmitoylation within mitochondria researchgate.netnih.gov. Prior to its development, APT1, a key S-depalmitoylase, was primarily thought to reside in the cytosol and Golgi apparatus researchgate.netnih.govoup.com. However, studies utilizing this compound have demonstrated robust APT1 activity within mitochondria, indicating its significant role in regulating mitochondrial protein lipidation researchgate.netresearchgate.netoup.comnih.govphysiology.org. The presence of numerous S-palmitoylated proteins within mitochondria further underscores the potential for dynamic regulation of mitochondrial function through this PTM researchgate.netoup.com. Perturbing S-depalmitoylation, for instance, by inhibiting APTs, has been shown to alter the ability of cells to combat oxidative stress, highlighting its influence on critical mitochondrial processes nih.gov.
Linkages to Mitochondrial Redox Homeostasis and Oxidative Stress Buffering Capacity
Mitochondrial S-depalmitoylation plays a crucial role in regulating the organelle's redox status and its capacity to buffer oxidative stress nih.govresearchgate.net. Research has demonstrated that perturbing the activity of acyl protein thioesterases (APTs) using pan-active inhibitors, such as Palmostatin B (PalmB), or mitochondrial-targeted APT inhibitors, significantly diminishes the antioxidant buffering capacity of mitochondria nih.govresearchgate.net.
Experiments using this compound, alongside the mitochondrially targeted H2O2-dependent fluorescent probe mitoPY1, have provided direct evidence of this linkage. Treatment with PalmB leads to an enhanced mitoPY1 signal following hydrogen peroxide (H2O2) stimulation, suggesting that the inhibition of S-depalmitoylation impairs the cellular machinery responsible for regulating mitochondrial H2O2 levels nih.govresearchgate.net.
Implications for Broader Metabolic Signaling Pathways
The discovery of active S-depalmitoylation within mitochondria, largely facilitated by probes like this compound, has significant implications for understanding broader metabolic signaling pathways researchgate.netresearchgate.net. S-palmitoylation on mitochondrial proteins suggests an intricate connection between cellular lipids and mitochondrial regulation researchgate.netresearchgate.net.
Research utilizing this compound has revealed that the mitochondrial deacylase activity is dynamically adjusted in response to the cell's metabolic state researchgate.net. For instance, exposure to palmitate has been shown to significantly increase mitochondrial cysteine deacylase activity, as measured by this compound, indicating a direct influence of metabolic lipids on this post-translational modification within the mitochondria researchgate.net.
Beyond the mitochondria, protein palmitoylation is known to robustly modify the localization and function of canonical signaling molecules and receptors, thereby playing a critical role in various cellular processes frontiersin.org. The reversible nature of this modification, facilitated by depalmitoylation, contributes to the dynamic regulation of palmitoylated protein function frontiersin.org. This dynamic interplay between S-palmitoylation and S-depalmitoylation, now understood to be active within mitochondria, suggests a deeper integration of mitochondrial function into overarching cellular metabolic signaling networks.
V. Methodological Contributions and Advanced Applications of Mitodpp 2
Integration with Pharmacological Modulators for Spatiotemporal Control
The utility of MitoDPP-2 is significantly enhanced when integrated with pharmacological modulators, enabling researchers to achieve spatiotemporal control over S-depalmitoylation events. This approach allows for the validation of enzymatic activity and the dissection of compartmental roles of APTs.
Validation of Enzymatic Activity with Pan-Inhibitors (e.g., PalmB)
To confirm that the observed fluorescence signal from this compound truly reflects enzymatic S-depalmitoylation activity, pan-inhibitors of APTs are employed. Palmostatin B (PalmB), a beta-lactone molecule, is a well-established inhibitor that targets all known proteins with S-depalmitoylase activity researchgate.net. Studies have demonstrated that this compound's fluorescence signal, indicative of mitochondrial S-deacylation, is sensitive to PalmB treatment researchgate.nethuggingface.co. This sensitivity confirms the enzymatic nature of the activity detected by this compound within the mitochondria.
For instance, experiments in HEK293T cells showed that treatment with PalmB effectively blocked the this compound signal, indicating a robust inhibition of mitochondrial APTs nih.gov. This validation is critical in ensuring that changes in this compound fluorescence are indeed due to fluctuations in enzymatic activity rather than non-enzymatic cleavage or other cellular processes researchgate.net.
Table 1: Effect of PalmB on this compound Fluorescence in HEK293T Cells
| Inhibitor | Concentration | Effect on this compound Signal (Relative Fluorescence Intensity) | APT Activity Inhibition | Reference |
| PalmB | 10 µM | Decreased | Robust inhibition | nih.gov |
Use with Mitochondrial-Specific Inhibitors (e.g., mitoFP) to Dissect Compartmental Roles
Beyond pan-inhibitors, this compound is effectively utilized with mitochondrial-specific inhibitors, such as mitoFP, to precisely dissect the compartmental roles of APTs. MitoFP is designed with an electrophilic fluorophosphonate group that reacts with active site serine in serine hydrolases and a triphenylphosphonium group for selective delivery to mitochondria nih.govnih.gov. This design allows mitoFP to specifically inhibit mitochondrial APTs with minimal impact on cytosolic APTs nih.govnih.gov.
Experiments using mitoFP alongside this compound (for mitochondrial APT activity) and DPP-2 (a cytosolic APT probe) have provided clear evidence of its spatial specificity. In HEK293T cells, a dose-dependent decrease in the this compound signal was observed upon mitoFP treatment, validating its efficient and spatially-specific inhibition of mitochondrial APTs. Crucially, even at high concentrations (e.g., 12 µM), mitoFP had a minimal effect on the cytosolic DPP-2 signal nih.govnih.gov. This demonstrates this compound's capacity to reveal the distinct activities of mitochondrial S-deacylases and their unique contributions to cellular processes, such as antioxidant buffering capacity nih.govnih.gov.
Table 2: Comparative Inhibition of APT Activity by mitoFP in HEK293T Cells
| Probe | Inhibitor | Concentration | Effect on Fluorescence Signal (Relative Fluorescence Intensity) | Specificity | Reference |
| This compound | mitoFP | Dose-dependent | Decreased | Mitochondrial | nih.govnih.gov |
| DPP-2 | mitoFP | Up to 12 µM | Minimal effect | Cytosolic | nih.govnih.gov |
| This compound | PalmB | 10 µM | Decreased (similar to 2.5 µM mitoFP) | Pan-APT | nih.gov |
Utility in High-Throughput Screening for S-Deacylase Modulators
This compound's fluorescent turn-on mechanism and its specificity for mitochondrial S-deacylation activity make it an ideal candidate for high-throughput screening (HTS) platforms. HTS is a critical methodology in early-stage drug discovery, allowing for the rapid identification of compounds that modulate specific biological targets. By adapting this compound for plate reader assays, researchers can efficiently screen large libraries of compounds to identify novel S-deacylase modulators that specifically target mitochondrial enzymes guidetopharmacology.org.
This application is particularly valuable for uncovering new therapeutic strategies for diseases linked to mitochondrial dysfunction or aberrant S-palmitoylation, such as neurodegenerative diseases. The ability to quantify mitochondrial S-deacylase activity in a high-throughput format accelerates the discovery process for compounds that can either enhance or inhibit these enzymes, providing a powerful tool for chemical biology and drug development.
Application in Isolated Mitochondrial Preparations for Direct Enzymatic Assessment
This compound can be effectively applied in isolated mitochondrial preparations to directly assess enzymatic activity. The isolation of intact mitochondria from cells or tissues is a standard procedure in mitochondrial research, allowing for the study of mitochondrial function and enzymatic activities in a controlled environment, free from confounding cytosolic factors.
In these preparations, this compound can be incubated directly with isolated mitochondria, and the resulting fluorescence signal can be measured to quantify the intrinsic S-deacylase activity within the organelles. This direct assessment eliminates the complexities of live-cell imaging and allows for precise biochemical characterization of mitochondrial APTs. Such applications are crucial for confirming the localization and activity of specific enzymes, investigating the effects of various substrates or cofactors on S-deacylation, and validating findings from cell-based assays. For instance, kinetic analyses of this compound have shown its rapid response to recombinant human APTs in vitro, confirming its functionality in buffer conditions that mimic the mitochondrial environment guidetopharmacology.org.
Vi. Future Research Avenues and Translational Potential Non Clinical
Expansion of the MitoDPP Probe Family for Enhanced Specificity or New Targets
The success of MitoDPP-2, which evolved from a line of depalmitoylation probes (DPPs), logically suggests the expansion of the MitoDPP probe family to achieve greater precision and broader utility. oup.com Future development could focus on creating probes with modified lipid chains of varying lengths to mimic substrates other than palmitate. This would allow for the investigation of a wider range of S-acylation processes within mitochondria.
Furthermore, designing probes with selectivity for specific mitochondrial S-depalmitoylases, such as APT1 versus other potential mitochondrial thioesterases like ABHD10, would be a significant advancement. nih.govnih.gov This could be achieved by altering the probe's substrate portion to favor the active site of one enzyme over another. Such specificity would enable researchers to dissect the precise roles of individual enzymes in mitochondrial health and disease. Another avenue involves developing probes targeted to different mitochondrial micro-compartments, like the inner mitochondrial membrane or the matrix, to spatially resolve S-depalmitoylation activity.
Table 1: Potential Avenues for MitoDPP Probe Family Expansion
| Feature | Current (this compound) | Future Development | Rationale |
|---|---|---|---|
| Lipid Substrate | Octanoyl/Palmitoyl (B13399708) mimic | Probes with varied acyl chain lengths (e.g., C14, C18) | To investigate a broader range of S-acylation cycles beyond S-palmitoylation. |
| Enzyme Specificity | General APT activity | Probes selective for specific thioesterases (e.g., APT1, ABHD10) | To delineate the distinct functions of individual mitochondrial depalmitoylases. |
| Sub-Mitochondrial Targeting | General mitochondrial matrix | Probes targeted to the inner membrane, outer membrane, or intermembrane space | To provide a high-resolution spatial map of S-depalmitoylation within the organelle. |
| Readout Mechanism | Fluorescence turn-on | Ratiometric or multi-color probes | To enable more quantitative and multiplexed imaging experiments. |
Discovery of Novel Mitochondrial S-Palmitoylated Substrates and their Regulatory Cycles
A primary application of advanced MitoDPP probes is the identification of new mitochondrial proteins that undergo S-palmitoylation. It is known that a multitude of mitochondrial proteins are targets of this modification, which plays a crucial role in regulating their function and stability. oup.com For instance, proteomics studies in liver-specific APT1 knockout mice have revealed that APT1 primarily depalmitoylates mitochondrial proteins, including those involved in glutamine metabolism. nih.gov
Future research can leverage this compound to correlate changes in mitochondrial APT activity with the palmitoylation status of specific proteins. By inhibiting APTs and observing which mitochondrial proteins become hyper-palmitoylated, researchers can identify novel substrates. This approach can uncover new regulatory circuits connecting cellular metabolism to mitochondrial function. For example, many mitochondrial dehydrogenases are suspected to be palmitoylated, potentially in a non-enzymatic fashion, and understanding their depalmitoylation is crucial for metabolic regulation. nih.gov The pro-apoptotic protein BAX is another key substrate, whose S-palmitoylation at Cys-126 is critical for its translocation to the mitochondria and the initiation of apoptosis. nih.gov
Deeper Understanding of Mitochondrial S-Depalmitoylation in Model Organisms (Non-Human)
Translating the cellular insights gained from this compound to whole-organism physiology requires in-depth studies in non-human model organisms. Mouse models with genetic deletion of key enzymes, such as APT1, APT2, or specific palmitoyl acyltransferases (PATs), have already demonstrated the importance of S-palmitoylation in metabolism and mitochondrial function. nih.gov
The application of next-generation MitoDPP probes in such models could provide real-time activity data in explanted tissues or via advanced imaging techniques. This would allow researchers to observe how mitochondrial S-depalmitoylation dynamics change during disease progression in preclinical models of neurodegenerative disorders like Alzheimer's or Parkinson's disease, which are strongly linked to mitochondrial dysfunction. researchgate.netscantox.com For example, using this compound in cells derived from APPSL transgenic mice, a model for Alzheimer's disease, could reveal if mitochondrial APT activity is altered by amyloid-beta pathology. scantox.com
Interplay of S-Depalmitoylation with Other Mitochondrial Post-Translational Modifications
Protein function within mitochondria is regulated by a complex network of PTMs, including phosphorylation, ubiquitination, and acetylation. A key future research direction is to understand how S-palmitoylation and S-depalmitoylation intersect with these other modifications. For some proteins, a change in one PTM can directly influence another. For example, the antiviral activity of the protein IFITM3 is positively regulated by S-palmitoylation but negatively regulated by ubiquitination. nih.gov
Within mitochondria, proteins like Mitofusin-2 (MFN2) are known to be regulated by both phosphorylation and ubiquitination, which leads to their degradation and affects mitochondrial fusion. frontiersin.org Future studies could investigate whether the palmitoylation status of MFN2 or other mitochondrial dynamics proteins influences their susceptibility to phosphorylation or ubiquitination. This research could uncover a hierarchical or synergistic regulatory code where S-palmitoylation acts as a switch that controls subsequent modifications, thereby fine-tuning protein function in response to cellular signals.
Table 2: Known and Potential Interplay of S-Palmitoylation with Other PTMs
| Interacting PTM | Example Protein | Cellular Location | Functional Outcome |
|---|---|---|---|
| Ubiquitination | IFITM3 | Endosomes/Membranes | Opposing effects on antiviral activity. nih.gov |
| Ubiquitination | Mitofusin-2 (MFN2) | Mitochondria | Phosphorylation and ubiquitination lead to degradation; potential interplay with palmitoylation is a key area for future research. frontiersin.org |
| Phosphorylation | Linker for Activation of T cells (LAT) | Plasma Membrane | Both modifications are required for proper T-cell signaling. nih.gov |
Development of this compound-Based Technologies for Investigating Mitochondrial Dysregulation in Pre-Clinical Models
The ultimate translational potential of this compound lies in its development as a technology for studying disease. Probes like this compound that report on enzymatic activity can be powerful tools in preclinical models, which range from 3D organoids to animal models. nih.gov These probes can be used to assess mitochondrial dysfunction in patient-derived cells, offering a platform to screen for compounds that restore normal mitochondrial APT activity.
For instance, in preclinical models of neurodegeneration, cancer, or metabolic diseases, this compound could be used to stratify disease severity or monitor therapeutic response. oup.comresearchgate.net An increase or decrease in mitochondrial S-depalmitoylation activity could serve as a biomarker for mitochondrial stress. Developing robust assays based on the this compound scaffold for high-throughput screening could accelerate the discovery of drugs that modulate mitochondrial S-palmitoylation pathways, offering novel therapeutic strategies for a host of debilitating diseases. rsc.org
Q & A
Q. How to design experiments using MitoDPP-2 for mitochondrial S-depalmitoylation studies?
- Methodological Answer : this compound is a fluorescent probe optimized for detecting mitochondrial S-depalmitoylase activity. Experimental design should include:
- Live-cell vs. in vitro assays : Use live-cell imaging with MitoTracker colocalization for dynamic activity monitoring (e.g., HEK293T cells) . For in vitro studies, pair this compound with recombinant enzymes (e.g., APT1/APT2) at concentrations ≤5 µM to avoid saturation artifacts .
- Controls : Include PalmB (5–20 µM) as a negative control to distinguish enzymatic vs. non-enzymatic deacylation .
- Normalization : Standardize fluorescence intensity to MitoTracker signals to account for mitochondrial mass variations .
Q. What protocols ensure reproducibility in this compound fluorescence quantification?
- Methodological Answer : Use ROI (Region of Interest) analysis tools (e.g., ImageJ/Fiji):
- Blindly assign ROIs across experimental replicates to minimize bias .
- Calculate average fluorescence intensity per ROI and normalize to MitoTracker signals to control for mitochondrial localization efficiency .
- Report standard error (SEM) from ≥8 images across two biological replicates for statistical rigor .
Q. How to validate this compound specificity for mitochondrial S-depalmitoylation?
- Methodological Answer :
- Colocalization assays : Co-stain with MitoTracker and quantify Pearson’s correlation coefficient to confirm mitochondrial targeting .
- Enzyme inhibition : Treat cells with PalmB or APT1/APT2 inhibitors; absence of fluorescence recovery confirms probe specificity .
- Mutant validation : Compare wild-type vs. catalytically inactive mutants (e.g., ABHD10 S152A) to isolate enzyme-dependent activity .
Advanced Research Questions
Q. How to resolve contradictions between this compound fluorescence data and Western blot-based S-depalmitoylation assays?
- Methodological Answer : Discrepancies may arise from:
- Temporal resolution : this compound detects real-time activity, while Western blots measure cumulative deacylation. Use time-course experiments to align datasets .
- Compartmentalization : this compound reports mitochondrial-specific activity, whereas bulk assays (e.g., acyl-RAC) may include non-mitochondrial pools. Validate via subcellular fractionation .
- Probe sensitivity : this compound’s lower detection threshold (vs. DPP-5) requires normalization to enzyme kinetics curves for cross-method comparisons .
Q. What strategies optimize this compound for high-content screening (HCS) in disease models?
- Methodological Answer :
- Automated imaging : Use multi-well plate readers with environmental controls (37°C, 5% CO₂) to maintain cell viability during longitudinal assays .
- Data pipelines : Integrate fluorescence intensity ratios (this compound/MitoTracker) into HCS software (e.g., MetaXpress) for batch analysis .
- Artifact mitigation : Pre-test compounds for autofluorescence at this compound’s excitation/emission wavelengths (e.g., 488/525 nm) .
Q. How to integrate this compound data with redox homeostasis studies (e.g., peroxiredoxin-5 activity)?
- Methodological Answer :
- Multi-parametric assays : Co-stain with redox-sensitive probes (e.g., roGFP2-Orp1) and use spectral unmixing to separate signals .
- Cross-validation : Correlate this compound fluorescence with ABHD10 knockdown/overexpression and peroxiredoxin-5 oxidation states via immunoblotting .
Data Management and Reproducibility
Q. What metadata standards are critical for sharing this compound datasets?
- Methodological Answer : Follow FAIR principles:
- Metadata fields : Include probe concentration, incubation time, normalization method (e.g., MitoTracker ratios), and instrument settings (e.g., exposure time) .
- Repository compliance : Use discipline-specific repositories (e.g., Zenodo) with EMBL-EBI or MIAME-compliant templates for fluorescence microscopy data .
Q. How to address enzyme activity degradation (e.g., APT1/APT2) in longitudinal this compound studies?
- Methodological Answer :
- Aliquot protocols : Store recombinant APT1/APT2 in single-use aliquots at -80°C; avoid >1 freeze-thaw cycle .
- Activity validation : Pre-test enzyme batches via kinetic assays with DPP-5 (5 µM) to ensure consistency .
Tables for Reference
| Parameter | This compound | DPP-5 | Acylated Probe |
|---|---|---|---|
| Optimal Concentration | 5 µM (live-cell) | 5 µM (in vitro) | 10 µM |
| Fluorescence Dynamic Range | 2–20-fold | 5–50-fold | N/A (quenched state) |
| Mitochondrial Specificity | >90% colocalization | <10% | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
